Vasopressin V2 Receptor Binding Affinity: Direct Comparison with Structural Analogs in a Peptide Antagonist Context
When incorporated as a proline-surrogate fragment in vasopressin antagonist peptides, the compound bearing the 3,4-dihydrobenzofuro[2,3-c]pyridine moiety (designated compound 3) exhibited a binding affinity (Kbind) of 37 nM at the porcine renal V2 receptor, measured by [3H]LVP displacement from medullary membranes. This represents a 3.1-fold reduction in affinity compared to the argininamide-terminated analog compound 2 (Kbind = 12 nM) and an 8.0-fold reduction versus the natural ligand lysine vasopressin (LVP, Kbind = 4.6 nM), yet retains sufficient potency to confirm the minimum effective antagonist pharmacophore [1]. The functional consequence was corroborated by adenylate cyclase inhibition (Ki = 37 nM) in the same membrane preparation, demonstrating that the 3,4-dihydrobenzofuro[2,3-c]pyridine fragment supports both receptor occupancy and downstream antagonism [1].
| Evidence Dimension | Vasopressin V2 receptor binding affinity (Kbind) in porcine renal medullary membranes |
|---|---|
| Target Compound Data | Kbind = 37 nM (compound 3, incorporates 3,4-dihydrobenzofuro[2,3-c]pyridine as proline surrogate) |
| Comparator Or Baseline | Compound 2 (argininamide-terminated analog): Kbind = 12 nM; LVP (lysine vasopressin, natural ligand): Kbind = 4.6 nM |
| Quantified Difference | 3.1-fold lower affinity vs. compound 2; 8.0-fold lower affinity vs. LVP |
| Conditions | [3H]LVP radioligand binding assay using medullary membranes of pig kidney; Ki (adenylate cyclase) = 37 nM in same system |
Why This Matters
This direct, within-study comparison establishes that the 3,4-dihydrobenzofuro[2,3-c]pyridine fragment is a viable proline bioisostere in vasopressin antagonist design, enabling procurement decisions for laboratories pursuing V2 receptor antagonist programs where a defined affinity benchmark (Kbind = 37 nM) is available for SAR calibration.
- [1] Huff, J. R.; Anderson, P. S.; Baldwin, J. J.; Clineschmidt, B. V.; Guare, J. P.; Lotti, V. J.; Pettibone, D. J.; Randall, W. C.; Vacca, J. P. Novel Vasopressin Analogues That Help Define a Minimum Effective Antagonist Pharmacophore. J. Med. Chem. 1985, 28 (12), 1759–1760. DOI: 10.1021/jm00150a003. Table I: Kbind values for compounds 1–7 vs. LVP. View Source
